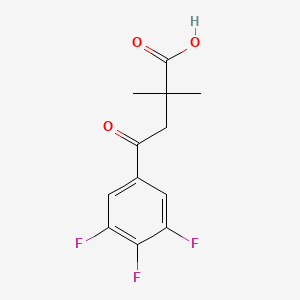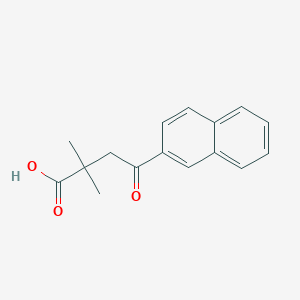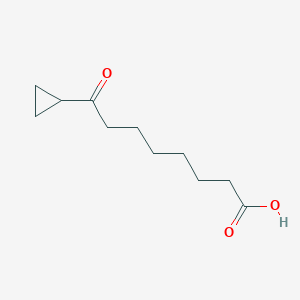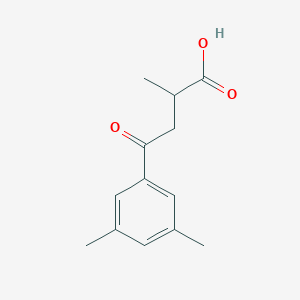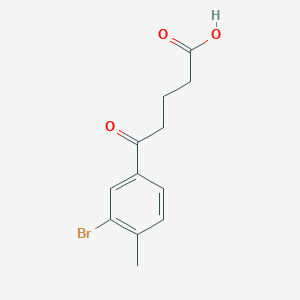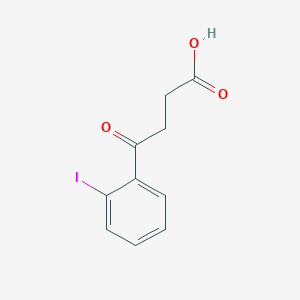
2-(2-Fluorobenzoyl)oxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular formula is C10H6FNO2, and the molecular weight is 191.16 g/mol .Chemical Reactions Analysis
Oxazole compounds, including this compound, are known for their diverse chemical reactions . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Sensing
2-(2-Fluorobenzoyl)oxazole derivatives, such as oxazole-type fluorophores, have been noted for their fluorescence intensity increase upon interaction with nucleic acids. This property makes them valuable tools for nucleic acid sensing and fluorescence imaging applications. For instance, certain oxazole-bearing fluorophores demonstrate significant fluorescent enhancement upon interacting with G-quadruplex structures, which are important in various biological phenomena (Ma et al., 2021).
Novel Antitumor Agents
Fluorinated 2-arylbenzothiazoles, structurally related to this compound, have been identified as potential antitumor drugs due to their potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. The development of carbon-11 labeled fluorinated 2-arylbenzothiazoles as PET cancer imaging agents underscores their significance in cancer diagnosis and treatment research (Wang et al., 2006). Moreover, a particular compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has shown exquisitely potent antiproliferative activity in vitro, indicating its potential as a chemotherapy agent (Mortimer et al., 2006).
Material Science
In the field of material science, this compound derivatives have been utilized in the synthesis of novel materials. For example, 4-Chloro-2,5-bis(4-fluorophenyl)oxazole has been synthesized and converted to poly(aryl ether)s, exhibiting high thermal stability and potential for various industrial applications (Pimpha et al., 2004).
Zukünftige Richtungen
The synthesis and study of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, continue to be a significant area of research . These compounds have potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. Future research may focus on exploring these applications further and developing new synthesis methods .
Wirkmechanismus
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often leads to changes in the function of the target, which can result in therapeutic effects.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
2-(2-Fluorobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, thereby influencing the overall biochemical processes within the cell . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby exhibiting potential as an anticancer agent . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and the development of resistance to its effects . These temporal effects are important considerations for the design of experiments and the interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . The threshold for these effects depends on the species and the route of administration, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These enzymes catalyze the oxidation and conjugation of this compound, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between individuals and species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBJMKDDQBZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642073 | |
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-67-6 | |
| Record name | (2-Fluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



